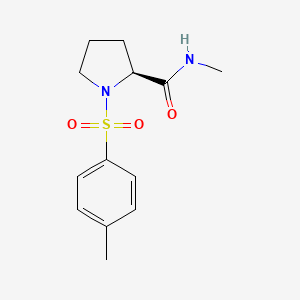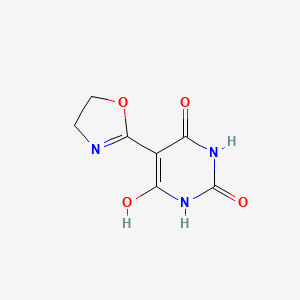
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is a heterocyclic compound that contains both oxazolidine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the formation of the oxazolidine ring followed by the introduction of the pyrimidine moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate amino alcohols and carbonyl compounds to form the oxazolidine ring.
Condensation reactions: Using urea or thiourea derivatives to introduce the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: To enhance reaction rates and selectivity.
Continuous flow reactors: For efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxazolidine-pyrimidine derivatives with additional oxygen functionalities.
Reduction: May yield more saturated derivatives.
Substitution: May yield various substituted oxazolidine-pyrimidine compounds.
Scientific Research Applications
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Pyrimidinones: Known for their antiviral and anticancer activities.
Uniqueness
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its combined oxazolidine and pyrimidine structure, which may confer distinct
Properties
CAS No. |
919290-03-2 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O4/c11-4-3(6-8-1-2-14-6)5(12)10-7(13)9-4/h1-2H2,(H3,9,10,11,12,13) |
InChI Key |
KQUTXABXSDLDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


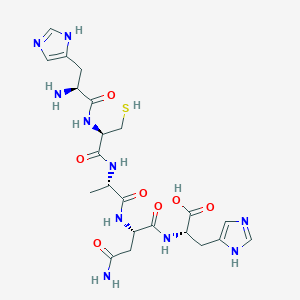
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
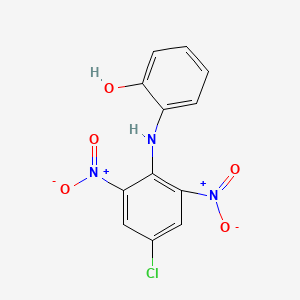
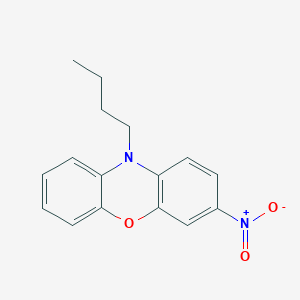

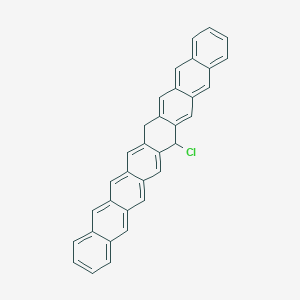
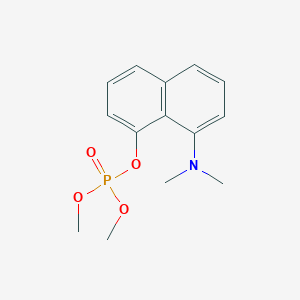
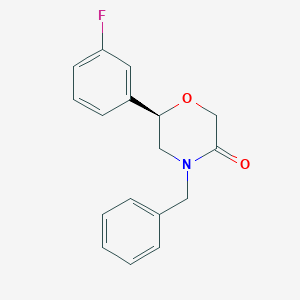

![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
